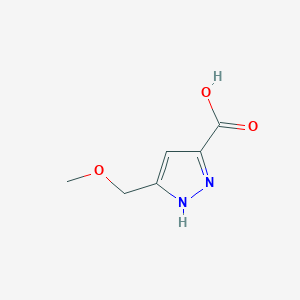

5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid

Description

5-(Methoxymethyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-derived carboxylic acid characterized by a methoxymethyl substituent at position 5 and a carboxylic acid group at position 3 of the pyrazole ring. This structural configuration confers unique physicochemical properties, such as moderate polarity due to the methoxymethyl group and hydrogen-bonding capacity via the carboxylic acid moiety.

Properties

IUPAC Name |

5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-11-3-4-2-5(6(9)10)8-7-4/h2H,3H2,1H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJNGJPTGMEKLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

840504-40-7 | |

| Record name | 3-(methoxymethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by methoxymethylation and carboxylation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of green chemistry principles, such as minimizing waste and using renewable resources, is often emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols, often in the presence of catalysts.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution can introduce various functional groups at the 3-position.

Scientific Research Applications

Medicinal Chemistry

- Anti-inflammatory Activity :

- Studies have shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid were evaluated in carrageenan-induced edema models, demonstrating efficacy comparable to established anti-inflammatory drugs like ibuprofen.

- Case Study : In a controlled study, various substituted pyrazoles were synthesized and tested for their anti-inflammatory effects. Results indicated that certain substitutions enhanced activity significantly (see Table 1).

| Compound | Anti-inflammatory Activity (%) | Standard |

|---|---|---|

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 75% | Ibuprofen |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 70% | Ibuprofen |

-

Antimicrobial Properties :

- Research indicates that derivatives of this compound possess antimicrobial activity against various bacterial strains. Comparative studies have shown effectiveness similar to standard antibiotics.

- Case Study : A study evaluated the antimicrobial efficacy of several pyrazole derivatives against Staphylococcus aureus and Escherichia coli, revealing promising results.

-

Anticancer Activity :

- Certain derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism involves interference with cellular pathways crucial for cancer cell survival.

- Case Study : A series of novel pyrazole derivatives were tested for cytotoxicity using the MTT assay, revealing significant potency against carcinoma cell lines with favorable IC50 values.

Agricultural Applications

This compound is explored for its potential in agrochemical formulations:

- Herbicides and Fungicides : The compound's ability to selectively interact with biological systems makes it a candidate for developing new agrochemicals aimed at pest control while minimizing environmental impact.

Industrial Applications

The compound is also being investigated for its utility in the synthesis of complex organic molecules:

- Building Block in Organic Synthesis : Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and other fine chemicals.

Pharmacokinetics and Mechanism of Action

The pharmacokinetic profile of this compound suggests that its structural features enhance bioavailability. The presence of the methoxymethyl group can improve lipophilicity, facilitating better absorption and distribution within biological systems.

- Mechanism of Action : Pyrazole derivatives typically interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrazole-3-Carboxylic Acid Derivatives

Biological Activity

5-(Methoxymethyl)-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including anti-inflammatory, antibacterial, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₉N₃O₃

- Molecular Weight : 181.17 g/mol

This compound features a pyrazole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. The compound has been evaluated in various models for its ability to reduce inflammation.

- Mechanism : The anti-inflammatory effect is often attributed to the inhibition of pro-inflammatory cytokines and mediators such as TNF-α and IL-6.

- Case Study : In a study involving carrageenan-induced paw edema in rats, compounds derived from pyrazole exhibited significant reductions in edema compared to control groups, indicating their potential as anti-inflammatory agents .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Model | Dose | Effect |

|---|---|---|---|

| This compound | Carrageenan-induced edema | 50 mg/kg | Significant reduction in edema |

| Indomethacin | Carrageenan-induced edema | 10 mg/kg | Standard reference |

2. Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been extensively studied. This compound has shown activity against various bacterial strains.

- Mechanism : The antibacterial activity is believed to stem from the disruption of bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival.

- Case Study : A series of pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. Notably, some derivatives demonstrated comparable activity to standard antibiotics like ciprofloxacin .

Table 2: Antibacterial Activity Against Common Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Ciprofloxacin | Staphylococcus aureus | 16 µg/mL |

3. Other Pharmacological Activities

Beyond anti-inflammatory and antibacterial properties, pyrazole derivatives have been explored for additional pharmacological activities:

- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, thereby reducing oxidative stress .

- Anticancer Potential : Preliminary investigations indicate that certain pyrazole derivatives may inhibit cancer cell proliferation through apoptosis induction .

Research Findings

Extensive research has been conducted on the biological activities of pyrazoles. A systematic review identified numerous derivatives with promising therapeutic profiles across various diseases:

- Inhibition of Carbonic Anhydrases : Certain pyrazole derivatives have been identified as selective inhibitors of human carbonic anhydrases IX and XII, which are implicated in tumorigenesis .

- Endothelin-1 Antagonism : Some compounds have shown efficacy as endothelin receptor antagonists, which could be beneficial in treating cardiovascular diseases .

Q & A

Q. What are the established synthetic routes for 5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves functionalization of pyrazole precursors. For example, 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester can react with acid anhydrides, chlorides, or phenyl dithiocarbamates to introduce substituents. Key steps include cyclocondensation reactions and purification via ethanol recrystallization. Intermediates are characterized using IR, -NMR, and mass spectrometry, with purity confirmed via elemental analysis . Alternative routes employ NaN-catalyzed substitutions in DMF or THF, followed by acidification and extraction to isolate products .

Q. How are spectroscopic techniques applied to validate the structure of pyrazole-3-carboxylic acid derivatives?

-NMR is critical for confirming substituent positions and regiochemistry. For instance, methoxymethyl groups exhibit distinct singlet peaks near δ 3.3–3.5 ppm for the methylene (CH) and methoxy (OCH) protons. IR spectroscopy identifies carboxylic acid C=O stretches (~1700 cm) and pyrazole ring vibrations. Mass spectrometry confirms molecular ion peaks and fragmentation patterns aligned with the expected molecular formula .

Q. What pharmacological assays are used to evaluate pyrazole-3-carboxylic acid derivatives?

Standard assays include:

- Analgesic activity : Tail-flick or acetic acid-induced writhing tests in rodent models.

- Anti-inflammatory activity : Carrageenan-induced paw edema assays.

- Ulcerogenicity : Gastric lesion assessment post-administration to determine therapeutic index . Data interpretation requires normalization to controls (e.g., indomethacin) and statistical validation (ANOVA, p < 0.05).

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized under varying reaction conditions?

Reaction optimization involves:

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution rates compared to ethanol or water .

- Catalyst screening : NaN improves azide incorporation efficiency, while elevated temperatures (50–80°C) reduce reaction times .

- Workup protocols : Acidification (pH ~3) precipitates carboxylic acid derivatives, minimizing column chromatography .

Q. What strategies resolve contradictions in spectral data for structurally similar pyrazole derivatives?

Discrepancies in NMR or IR data may arise from tautomerism or regioisomeric byproducts. Strategies include:

Q. How do substituents at the pyrazole 5-position influence pharmacological activity?

Structure-activity relationship (SAR) studies reveal:

- Methoxymethyl groups : Enhance solubility and bioavailability compared to hydrophobic substituents (e.g., aryl groups).

- Electron-withdrawing groups (e.g., sulfonamides): Increase anti-inflammatory potency but may elevate ulcerogenic risk .

- Bulkier substituents : Reduce binding affinity to cyclooxygenase (COX) enzymes, as shown in molecular docking studies .

Q. What computational methods are used to predict the biological targets of pyrazole-3-carboxylic acid derivatives?

Molecular docking (AutoDock Vina, Schrödinger) and pharmacophore modeling identify potential interactions with enzymes like COX-2 or carbonic anhydrase. For example, derivatives with trifluoromethyl groups exhibit high affinity for carbonic anhydrase IX due to hydrophobic pocket compatibility . MD simulations (NAMD, GROMACS) further assess binding stability over time .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.